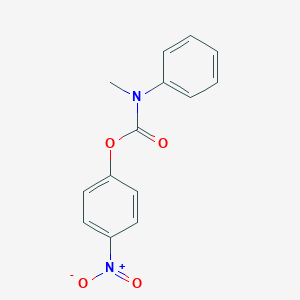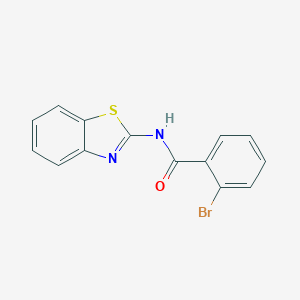
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has gained attention in the scientific community due to its potential therapeutic uses. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and proliferation. It has also been suggested that N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide induces apoptosis in cancer cells by activating caspases.
Biochemische Und Physiologische Effekte
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to have biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In fungal and bacterial strains, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to inhibit their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has advantages and limitations for lab experiments. One of the advantages is that it has been shown to be effective against various cancer cells, fungal, and bacterial strains. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that its mechanism of action is not fully understood. Another limitation is that its toxicity and side effects have not been extensively studied.
Zukünftige Richtungen
There are many future directions for the study of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide. One future direction is to study its toxicity and side effects in more detail. Another future direction is to study its potential use in combination with other anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to fully understand its mechanism of action and identify its molecular targets. Finally, the potential use of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide in other therapeutic areas should also be investigated.
Conclusion:
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has shown promise in the field of cancer research, antifungal, and antimicrobial research. It has been synthesized using different methods, and its mechanism of action has been studied extensively. Although there are limitations to its use in lab experiments, there are many future directions for its study. Further research is needed to fully understand its potential therapeutic uses and identify its molecular targets.
Synthesemethoden
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(2-aminophenyl)benzamide with ammonium thiocyanate in the presence of a base. Both methods yield N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been studied for its potential therapeutic uses. It has been found to have anticancer, antifungal, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antimicrobial research, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to be effective against various fungal and bacterial strains.
Eigenschaften
CAS-Nummer |
121189-76-2 |
|---|---|
Produktname |
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide |
Molekularformel |
C14H9BrN2OS |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |
InChI-Schlüssel |
KIRDIYGBKFSZHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
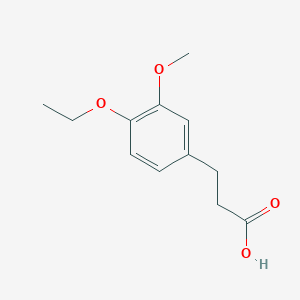
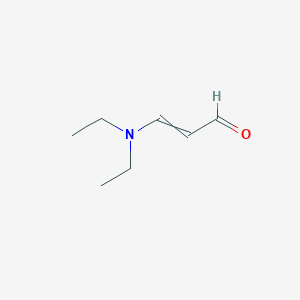
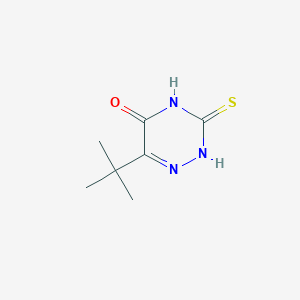
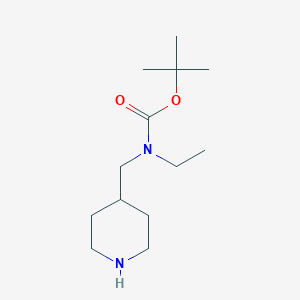
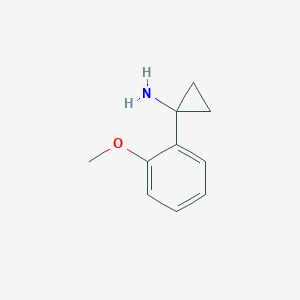
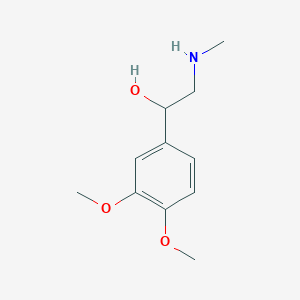
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
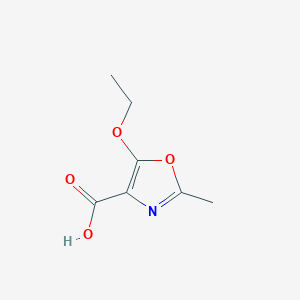
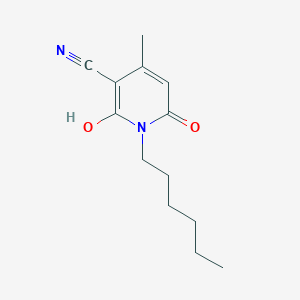
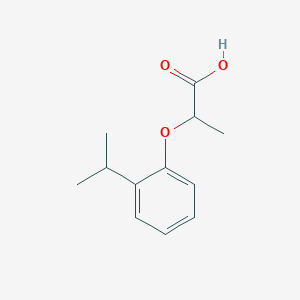
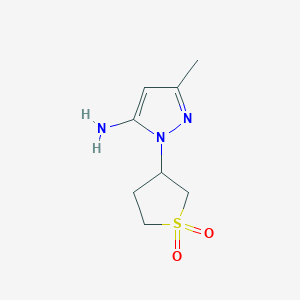
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
